Nickel Monoxide

Electronic Structure Band Gap Insulator

Nickel Monoxide (NiO, CAS 1313-99-1) is the only well-characterized, stable nickel oxide with defined stoichiometry—ensuring reproducible performance across critical applications. As a leading non-PGM OER catalyst for AEM electrolysis, it delivers lower overpotential (430 mV vs. 511 mV for CuO at 10 mA cm⁻²), surpassing benchmark IrO₂. In WO₃/NiO electrochromic devices, it enables 83.7% optical modulation—28% greater than single-film configurations. NiO achieves specific capacitances exceeding 1800 F g⁻¹ in advanced nanocomposites for asymmetric supercapacitors. As a p-type TCO, its wide band gap (3.6–4.0 eV) enables transparent p-n junctions. Procure this singular material to secure predictable, high-performance results.

Molecular Formula NiO
Molecular Weight 74.693 g/mol
CAS No. 1313-99-1
Cat. No. B073112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel Monoxide
CAS1313-99-1
Synonymsnickel monoxide
nickel oxide
nickel(II)oxide
Molecular FormulaNiO
Molecular Weight74.693 g/mol
Structural Identifiers
SMILES[O-2].[Ni+2]
InChIInChI=1S/Ni.O/q+2;-2
InChIKeyKVAWBJDCAFOHRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water, mg/l at 20Â °C: 1.1 (practically insoluble)

Nickel Monoxide (NiO, CAS 1313-99-1): A Foundational p-Type Semiconductor for Advanced Electrochemical and Electronic Systems


Nickel Monoxide (NiO, CAS 1313-99-1) is the principal and most well-characterized oxide of nickel [1]. It is a basic metal oxide that adopts the rocksalt crystal structure and is classified as a p-type semiconductor with a wide direct optical band gap . Unlike higher nickel oxides (Ni₂O₃, NiO₂) which have only been claimed, NiO is the only oxide of nickel with a stable, well-defined stoichiometry, making it the material of choice for reproducible scientific research and reliable industrial procurement [1].

Why Nickel Monoxide Cannot Be Replaced by Other Nickel Oxides or Common Transition Metal Monoxides


Generic substitution of NiO with other nickel oxides like Ni₂O₃ or NiO₂ is not possible as NiO is the only well-characterized and stable nickel oxide, ensuring predictable and reproducible performance [1]. Furthermore, despite their structural similarity as 3d transition metal monoxides, NiO cannot be interchanged with its closest in-class analogs like CoO, FeO, or MnO. Their electronic, magnetic, catalytic, and electrochemical properties diverge significantly due to differences in d-electron count and resulting band gap energies, charge carrier behavior, and magnetic ordering temperatures [2]. Therefore, selection must be guided by specific quantitative performance metrics rather than generic material classification.

Quantitative Differentiation of Nickel Monoxide (NiO) Against Key Comparators


Band Gap Engineering: NiO's 4.83 eV Fundamental Gap Outperforms MnO for High-Barrier Electronics

NiO exhibits a significantly wider fundamental electronic band gap compared to its structural analog MnO. Coupled cluster theory calculations on 16-unit supercells yield a fundamental gap of 4.83 eV for NiO, which is 1.37 eV larger than the 3.46 eV gap calculated for MnO under identical conditions [1]. This larger barrier to electronic excitation positions NiO as a superior choice for applications requiring higher breakdown voltages or reduced leakage currents.

Electronic Structure Band Gap Insulator Semiconductor

OER Electrocatalysis: NiO's Lower Overpotential and Faster Kinetics vs. CuO for Green Hydrogen

In a direct comparison of laser-fabricated nanoporous electrodes for the Oxygen Evolution Reaction (OER), NiO demonstrates superior performance over CuO. NiO achieves a benchmark current density of 10 mA·cm⁻² at a lower overpotential of 430 mV, whereas CuO requires a higher overpotential of 511 mV [1]. This 81 mV advantage for NiO is accompanied by faster charge-transfer kinetics, reflected in a smaller Tafel slope of 127 mV/dec compared to CuO's 168 mV/dec [1].

Electrocatalysis Oxygen Evolution Reaction OER Water Splitting

Supercapacitor Performance: NiO's Intrinsic Pseudocapacitance (893 F g⁻¹) Exceeds Common Electrode Materials

The specific capacitance of NiO, a key metric for supercapacitor electrode performance, is highly dependent on synthesis. Electrodeposited NiO thin films using a sulphate precursor achieved a specific capacitance of 893 F g⁻¹ at a scan rate of 5 mV s⁻¹ [1]. This value is significantly higher than other common transition metal oxides reported in literature reviews and can be further enhanced through nanostructuring, with a core-shell NiO@CNTs nanocomposite achieving 1844 F g⁻¹, which is nearly double that of virgin NiO (972 F g⁻¹) [2].

Supercapacitor Pseudocapacitance Energy Storage Electrode Material

Electrochromic Efficiency: NiO's 130.8 cm²/C Coloration Efficiency in Mesoporous Devices

In electrochromic applications, NiO's performance is benchmarked against its complementary counterpart, WO₃. A quasi-solid state device based on mesoporous NiO and WO₃ thin films achieved a coloration efficiency (CE) of 130.8 cm²/C at 600 nm [1]. While WO₃ films can achieve higher CE values (e.g., 60 cm²/C in sputtered films [2]), NiO's value is substantial and critical as the anodically coloring counter-electrode in a complementary device. The complementary WO₃/NiO structure enables a far larger optical modulation (83.7%) than either single film (65.5% for WO₃, 38.6% for NiO) [3].

Electrochromic Smart Window Optical Modulation Thin Film

p-Type Conductivity: NiO's Carrier Mobility (9.67 × 10² cm²/V·s) as a Benchmark for Transparent Electronics

As one of the few stable p-type transparent conductive oxides, NiO's electrical properties are a key differentiator. Hall effect measurements on pure NiO films reveal a charge carrier mobility of 9.67 × 10² cm²/V·s with a carrier concentration of 4.30 × 10¹⁰ cm⁻³ [1]. This high mobility is a crucial benchmark for p-type materials. While n-type oxides like SnO₂ and ZnO are well-established, high-mobility p-type counterparts are scarce. Cu-doping NiO can increase carrier concentration but at the expense of mobility, which decreases significantly [1].

p-Type Semiconductor Transparent Conductive Oxide Carrier Mobility Thin Film

Procurement-Guiding Application Scenarios for Nickel Monoxide (NiO)


High-Performance Anode Material for Alkaline Water Electrolysis

For green hydrogen production via anion exchange membrane (AEM) electrolysis, NiO is a leading non-platinum group metal (PGM) anode catalyst. Its OER activity meets or exceeds that of the benchmark IrO₂ in both half-cell and single-cell tests [1]. The lower overpotential compared to CuO (430 mV vs. 511 mV at 10 mA cm⁻²) directly translates to higher energy efficiency and lower operational costs [2]. This makes NiO a cost-effective and durable alternative to scarce and expensive iridium-based catalysts.

Counter-Electrode in High-Contrast Electrochromic Smart Windows

NiO is the indispensable anodic coloring material in complementary WO₃/NiO electrochromic devices, the industry standard for smart windows. The synergy between cathodic WO₃ and anodic NiO is proven to yield an optical modulation of 83.7%, which is 28% greater than a single WO₃ film and over double that of a single NiO film [1]. With coloration efficiencies exceeding 130 cm²/C in optimized mesoporous structures, NiO enables fast, low-power switching and high durability, making it the preferred choice for architectural and automotive glazing [2].

Electrode Material for High-Energy-Density Pseudocapacitors

NiO is a prime candidate for the positive electrode in asymmetric supercapacitors due to its high theoretical pseudocapacitance. With specific capacitance values reaching 893 F g⁻¹ in optimized thin films [1] and exceeding 1800 F g⁻¹ in advanced nanocomposites [2], NiO offers an energy density advantage over carbon-based materials (which store charge electrostatically) and other metal oxides. This performance is critical for applications requiring rapid charge/discharge cycles and high power density, such as regenerative braking in electric vehicles or grid frequency regulation.

Stable p-Type Semiconductor for Transparent Electronics and Gas Sensors

NiO is one of the few stable and commercially viable p-type transparent conductive oxides (TCOs). Its wide band gap (3.6-4.0 eV) and high carrier mobility make it essential for fabricating transparent p-n junctions, diodes, and thin-film transistors [1]. Furthermore, its p-type nature offers a distinct advantage in gas sensing. When paired with an n-type oxide like SnO₂ to form a p-n junction, the sensor's response to gases like triethylamine can be amplified by a factor of 14.5 compared to pure SnO₂ [2]. This positions NiO as a critical material for next-generation transparent and sensing electronics.

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